molecular formula C9H6O3 B1585439 3-Methylphthalic anhydride CAS No. 4792-30-7

3-Methylphthalic anhydride

Cat. No. B1585439
CAS RN: 4792-30-7
M. Wt: 162.14 g/mol
InChI Key: TWWAWPHAOPTQEU-UHFFFAOYSA-N
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Description

3-Methylphthalic anhydride (CAS Number: 4792-30-7) is a compound with a molecular weight of 162.14 . It is a white to brown solid and appears as a pale yellow to pale brown crystalline powder . It is also known by other names such as 4-methyl-2-benzofuran-1,3-dione .


Molecular Structure Analysis

The IUPAC name for 3-Methylphthalic anhydride is 4-methyl-2-benzofuran-1,3-dione . The InChI code for this compound is 1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3 .


Chemical Reactions Analysis

3-Methylphthalic anhydride can react with Methylamine hydrochloride to get 2,3-Dihydro-2,4-dimethyl-1H-isoindole-1,3-dione . Anhydrides are known to react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

3-Methylphthalic anhydride is a solid at 20°C . It has a melting point of 114-118°C and a boiling point of 315.6°C at 760 mmHg . It is moisture sensitive and should be stored under dry inert gas .

Scientific Research Applications

Synthesis of Isoindole Derivatives

3-MPA is utilized in the synthesis of 2,3-Dihydro-2,4-dimethyl-1H-isoindole-1,3-dione when reacted with methylamine hydrochloride . This reaction is significant in the field of organic chemistry, where isoindole derivatives are explored for their potential pharmacological activities.

Biobased Aromatic Compound Replacement

3-MPA serves as a biobased near-drop-in replacement for petrochemical phthalic anhydride . This application is crucial in developing sustainable materials, particularly in reducing reliance on fossil fuels for aromatic compound production.

Coatings Industry

In coatings, 3-MPA demonstrates beneficial or comparable effects to traditional phthalic anhydride . Its application in this field is essential for enhancing the properties of coatings, such as durability and environmental resistance.

Pigment Production

The compound finds use in pigment production, where it can alter the color properties and stability of pigments . This is particularly valuable in the creation of long-lasting and vibrant colors for various applications.

Polyurethane Manufacturing

3-MPA is involved in the manufacturing of polyurethanes, contributing to the material’s mechanical and thermal properties . Polyurethanes are widely used for their versatility and strength in multiple industries.

Lubricant Formulation

In the lubricants industry, 3-MPA can be used to improve the performance and longevity of lubricating oils . This application is vital for machinery maintenance and efficiency.

Research on Sustainable Chemical Practices

3-MPA is a subject of research in sustainable chemical practices, aiming to replace more hazardous and less environmentally friendly chemicals in various applications . This research is part of a broader effort to create greener and more sustainable chemical processes.

Mechanism of Action

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group . Aldehydes and ketones, which also contain a carbonyl, have distinctly different chemistry because they do not contain a suitable leaving group .

Safety and Hazards

3-Methylphthalic anhydride may cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

3-Methylphthalic anhydride is a biobased near-drop-in replacement for petrochemical phthalic anhydride (PA) . It has been shown to have beneficial effects - or comparable effects - when compared to PA in end-user products such as coatings, pigments, polyurethanes, and lubricants . It might also find use in new end-user applications . A company named Relement has successfully completed a pilot plant run to produce bio MPA, marking a significant step towards revolutionizing the chemicals industry with sustainable and innovative solutions .

properties

IUPAC Name

4-methyl-2-benzofuran-1,3-dione
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InChI

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWAWPHAOPTQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
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DSSTOX Substance ID

DTXSID0063606
Record name 1,3-Isobenzofurandione, 4-methyl-
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Molecular Weight

162.14 g/mol
Source PubChem
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Product Name

3-Methylphthalic anhydride

CAS RN

4792-30-7, 30140-42-2
Record name 3-Methylphthalic anhydride
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Record name 4-Methyl-1,3-isobenzofurandione
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Record name 3-Methylphthalic anhydride
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Record name 1,3-Isobenzofurandione, 4-methyl-
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Synthesis routes and methods

Procedure details

2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-methylisoindoline-1,3-dione was prepared by the procedure of Example 8 from 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.4 g, 5.0 mmol) and 3-methylphthalic anhydride (810 mg, 5.0 mmol) in acetic acid (15 mL) to afford 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.0 g, 3.7 mmol) and 3-methylphthalic anhydride (590 mg, 3.7 mmol). The product was obtained as a white solid (1.78 g, 85% yield); mp, 143.0-145.0° C.; 1H NMR (CDCl3) δ 1.46 (t, J=7.0 Hz, 3H, CH3), 2.67 (s, 3H, CH3), 2.83 (s, 3H, CH3), 3.79 (dd, J=4.8, 14.5 Hz, 1H, CHH), 3.85 (s, CH, CH3), 4.11 (q, J=7.0 Hz, 2H, CH2), 4.54 (dd, J=9.8, 14.5 Hz, 1H, CHH), 5.89 (dd, J=4.8, 9.9 Hz, 1H, NCH), 6.81-6.85 (m, 1H, Ar), 7.65 (d, J=7.5 Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.65, 17.54, 41.49, 48.63, 54.89, 55.89, 64.44, 111.36, 112.48, 120.44, 121.17, 128.24, 129.69, 132.00, 133.69, 136.63, 138.29, 148.51, 149.55, 167.99, 168.46; Anal Calcd for C21H23NO6S: C, 60.42; H, 5.55; N, 3.36. Found: C, 60.68; H, 5.40; N, 3.15.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 3-methylphthalic anhydride?

A1: 3-Methylphthalic anhydride is a key building block for synthesizing various compounds. One prominent application is in producing diesters, which can serve as alternative plasticizers []. Additionally, it acts as a precursor in synthesizing derivatives of kermesic and isokermesic acids, natural dyes found in insects [].

Q2: How is the kinetics of 3-methylphthalic anhydride's reactions typically studied?

A2: Researchers successfully employed Attenuated Total Reflection Fourier Transformed Infrared Spectroscopy (ATR-FTIR) as an inline analytical technique to investigate the kinetics of 3-methylphthalic anhydride esterification with 2-ethylhexanol []. This method, coupled with chemometric modeling like Indirect Hard Modeling (IHM), allows for real-time monitoring and characterization of the reaction progression.

Q3: Can you describe a specific reaction involving 3-methylphthalic anhydride and its kinetic parameters?

A3: The acid-catalyzed esterification of 3-methylphthalic anhydride with 2-ethylhexanol is a two-step process. The second esterification step, considered the rate-limiting step, exhibits pseudo-first-order kinetics concerning monoester formation. The activation energy for this step was determined to be 79.5 kJ mol-1 [].

Q4: How does the structure of 3-methylphthalic anhydride influence its reactivity?

A4: The molecule of 3-methylphthalic anhydride exhibits a non-planar structure, with a slight dihedral angle between the benzene ring and the fused five-membered heterocyclic ring. This structural feature, along with distortions in the benzene ring bond angles caused by the heterocyclic ring, influences the compound's reactivity [].

Q5: Are there alternative synthetic routes to 3-methylphthalic anhydride?

A5: Yes, an improved synthesis method involves the Diels-Alder reaction of 2-methylfuran and maleic anhydride. Subsequent hydrogenation and tandem catalytic aromatization using a combination of zeolite H-Y and Pd/C yield 3-methylphthalic anhydride, alongside other aromatic byproducts like o- and m-toluic acid [].

Q6: How does the choice of catalyst system influence product selectivity in the synthesis of 3-methylphthalic anhydride?

A6: Research shows that the acidity and textural properties of the solid acid catalyst significantly impact product selectivity during the aromatization of the hydrogenated Diels-Alder adduct of 2-methylfuran and maleic anhydride []. For instance, a balanced catalyst acidity and porosity, achievable by tuning the ratio of strong to total acid sites and the mesopore volume in zeolite H-Y, favors 3-methylphthalic anhydride formation.

Q7: Can the decarboxylation byproduct formation be minimized during 3-methylphthalic anhydride synthesis?

A7: Yes, optimizing the catalyst system can effectively suppress decarboxylation. For example, strategically adjusting the zeolite-to-Pd/C ratio enables efficient coupling of dehydration and dehydrogenation steps, leading to a higher yield of 3-methylphthalic anhydride relative to total aromatic products [].

Q8: How can the dielectric properties of polymers derived from 3-methylphthalic anhydride be studied?

A8: Impedance measurements provide valuable insights into the dielectric properties and curing kinetics of epoxy resins, including those formed using 3-methylphthalic anhydride as a curing agent. Researchers have employed this method, using a thin layer of the curing resin between capacitor plates, to characterize the evolving dielectric behavior of the material during the curing process [].

Q9: Are there alternative uses for 3-methylphthalic anhydride in polymer chemistry beyond epoxy resins?

A9: 3-Methylphthalic anhydride serves as a starting material for synthesizing oligomers containing luminol-like structures. These oligomers, while exhibiting significantly lower chemiluminescence efficiency than luminol itself, offer insights into the impact of chromophore proximity on luminescence properties [].

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